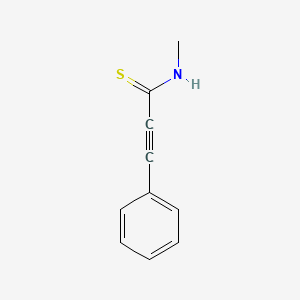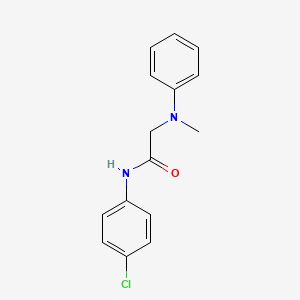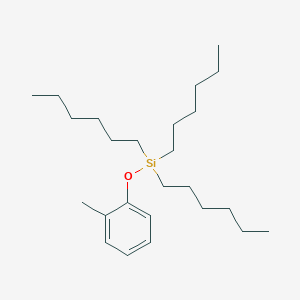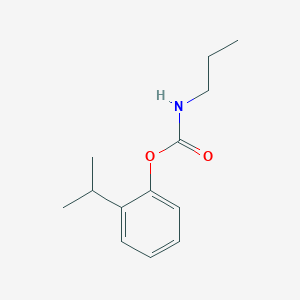
2-(Propan-2-yl)phenyl propylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propan-2-yl)phenyl propylcarbamate is an organic compound that belongs to the carbamate family It is characterized by the presence of a carbamate group (-NHCOO-) attached to a phenyl ring substituted with a propyl group and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)phenyl propylcarbamate can be achieved through several methods. One common approach involves the reaction of 2-(Propan-2-yl)phenol with propyl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the carbamate linkage. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps, such as distillation or crystallization, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(Propan-2-yl)phenyl propylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbamate group to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamate derivatives with higher oxidation states, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
2-(Propan-2-yl)phenyl propylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Propan-2-yl)phenyl propylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl N-(propan-2-yl)carbamate: Similar in structure but with different substituents on the phenyl ring.
2-Phenyl-2-propanol: A related compound with an alcohol group instead of a carbamate group.
Phenylacetone: Contains a phenyl group attached to a ketone, differing in functional groups.
Uniqueness
2-(Propan-2-yl)phenyl propylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
60309-10-6 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
(2-propan-2-ylphenyl) N-propylcarbamate |
InChI |
InChI=1S/C13H19NO2/c1-4-9-14-13(15)16-12-8-6-5-7-11(12)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15) |
Clave InChI |
CEPXNROOOUUXPW-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)OC1=CC=CC=C1C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


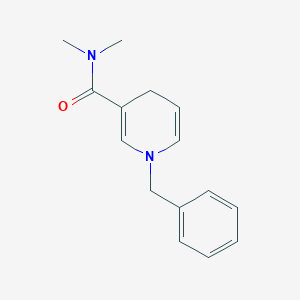
![1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14613848.png)
![2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14613854.png)
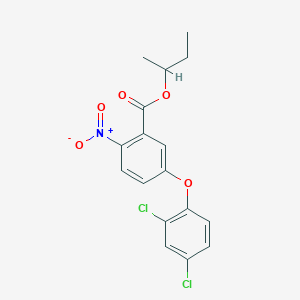
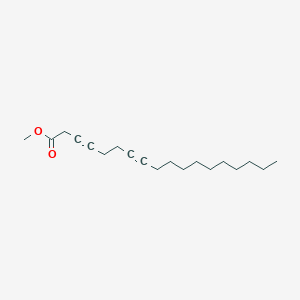
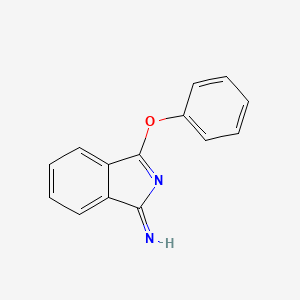
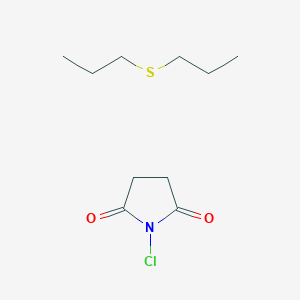
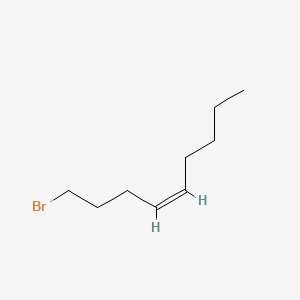
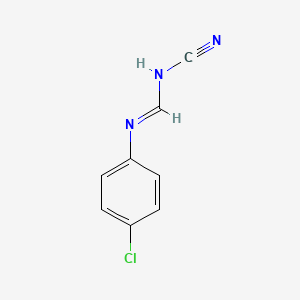

![1-[2-(2,4-Dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14613890.png)
